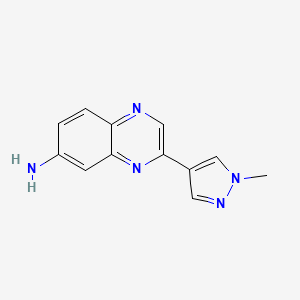
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a heterocyclic compound that features both pyrazole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with quinoxaline derivatives. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale synthesis. The choice of solvents, temperature control, and purification techniques play significant roles in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitubercular and antibacterial agent.
Organic Synthesis: This compound serves as a building block for synthesizing more complex heterocyclic structures.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antitubercular activity, it may inhibit key enzymes in the bacterial metabolic pathway. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, forming stable interactions that disrupt normal biological functions .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-amine
- 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
- 1,5-Dimethyl-1H-pyrazole-3-amine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with potential biological activities .
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,13H2,1H3 |
InChI Key |
BISOXOHVBZOOFL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















